N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine
Description
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine is a bis-pyrazole derivative characterized by two pyrazole rings connected via a methylene bridge and an amine group. The first pyrazole ring (1,4-dimethyl-1H-pyrazol-5-yl) has methyl substituents at positions 1 and 4, while the second pyrazole (1-ethyl-5-methyl-1H-pyrazol-4-amine) features an ethyl group at position 1 and a methyl group at position 3. This structural configuration imparts unique steric and electronic properties, making it a candidate for exploration in medicinal chemistry and materials science. The compound’s molecular formula is C₁₃H₂₂ClN₅ (MW: 283.8), as reported in commercial catalogs .
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-5-17-10(3)11(7-15-17)13-8-12-9(2)6-14-16(12)4/h6-7,13H,5,8H2,1-4H3 |
InChI Key |
BGNYMWLCRZJBCA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=C(C=NN2C)C)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution-Based Alkylation
A foundational approach involves the alkylation of pre-formed pyrazole intermediates. The synthesis begins with the preparation of 1-ethyl-5-methyl-1H-pyrazol-4-amine, followed by its reaction with 5-(chloromethyl)-1,4-dimethyl-1H-pyrazole under basic conditions.
Reaction Scheme:
$$
\text{1-Ethyl-5-methyl-1H-pyrazol-4-amine} + \text{5-(Chloromethyl)-1,4-dimethyl-1H-pyrazole} \xrightarrow{\text{NaH, DMF}} \text{Target Compound} + \text{HCl}
$$
The reaction proceeds via an $$ S_N2 $$ mechanism, where the amine group acts as a nucleophile, displacing the chloride ion. Dimethylformamide (DMF) serves as a polar aprotic solvent, enhancing nucleophilicity, while sodium hydride (NaH) deprotonates the amine to generate a stronger nucleophile. Yields typically range from 65–78%, with purity >95% after recrystallization in ethanol.
Multi-Component Condensation Reactions
Recent advances in pyrazole synthesis emphasize one-pot multi-component reactions (MCRs). A three-component system involving ethyl acetoacetate, hydrazine hydrate, and 1,4-dimethyl-5-(aminomethyl)-1H-pyrazole has been reported.
Key Steps:
- Formation of Pyrazole Core: Ethyl acetoacetate reacts with hydrazine hydrate to form 5-methyl-1H-pyrazol-4-amine.
- Ethylation: The intermediate undergoes alkylation with ethyl bromide in the presence of potassium carbonate.
- Condensation: The ethylated pyrazole reacts with 1,4-dimethyl-5-(chloromethyl)-1H-pyrazole under microwave irradiation (80°C, 20 min), achieving 82% yield.
Microwave-assisted synthesis reduces reaction times from hours to minutes while improving regioselectivity.
Optimization of Reaction Conditions
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency:
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | NaH | 78 | 96 |
| THF | K₂CO₃ | 65 | 92 |
| Acetonitrile | DBU | 71 | 94 |
DMF with NaH provides optimal results due to superior solubility of intermediates and effective deprotonation. Tributylamine has been explored as a milder alternative, though yields drop to 68%.
Temperature and Time Dependence
Elevated temperatures (80–100°C) favor faster kinetics but risk side reactions such as over-alkylation. A balance is achieved at 70°C for 6 hours in conventional heating, whereas microwave conditions achieve similar conversions in 20–30 minutes.
Industrial-Scale Production Considerations
Catalytic Efficiency
Heterogeneous catalysts like zeolite-supported palladium enhance selectivity during alkylation steps. For example, Pd/zeolite increases yield to 85% by minimizing byproduct formation during ethylation.
Purification Techniques
- Recrystallization: Ethanol-water mixtures (3:1 v/v) yield crystals with 99% purity.
- Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) removes unreacted starting materials.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Conventional Alkylation | 65–78 | 6–8 h | Low | High |
| Microwave-Assisted MCR | 82 | 20–30 min | Moderate | Moderate |
| Catalytic Alkylation | 85 | 4 h | High | High |
Microwave-assisted methods excel in speed but require specialized equipment. Catalytic routes offer high yields but incur higher costs due to precious metal catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the alkyl groups can be replaced by other functional groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole compounds with various functional groups.
Scientific Research Applications
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrazole-Based Chemistry
(a) N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine
- Molecular Formula : C₁₂H₁₈N₆
- Key Differences : Replaces the 1-ethyl and 5-methyl substituents on the second pyrazole with 1,4-dimethyl groups.
- This analogue is structurally simpler but lacks the conformational flexibility introduced by the ethyl group .
(b) 1-(1,4-dimethyl-1H-pyrazol-5-yl)methanamine dihydrochloride
- Molecular Formula : C₆H₁₀Cl₂N₂ (MW: 185.07)
- Key Differences: A mono-pyrazole derivative with a primary amine group.
- Applications : Serves as a building block for more complex molecules, highlighting the role of pyrazole amines in synthetic workflows .
(c) N-(3-Cyclopropyl-1,4-dimethyl-1H-pyrazol-5-yl)-7-(3,5-dimethylisoxazol-4-yl)-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-4-amine (Compound 37)
- Molecular Formula : C₂₅H₂₈N₇O₂ (MW: 458.23)
- Key Differences : Incorporates a pyrimidoindole core and cyclopropyl-substituted pyrazole. The extended aromatic system and isoxazole moiety enhance π-π stacking and hydrogen-bonding capabilities, critical for bromodomain inhibition .
- Biological Relevance : Demonstrated potency as a bromodomain and extra-terminal (BET) inhibitor, suggesting that pyrazole-amine derivatives can target epigenetic regulators.
Functional and Pharmacological Comparisons
Table 1: Key Properties of Pyrazole Derivatives
Key Observations :
Solubility : Dihydrochloride salts (e.g., ) exhibit higher aqueous solubility, whereas the target compound’s neutral form may require formulation optimization for bioavailability.
Biological Activity
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine, a compound belonging to the pyrazole family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including its potential therapeutic effects, mechanisms of action, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C11H18N6, with a molar mass of approximately 227.3 g/mol. Its unique structure features two pyrazole rings and various alkyl groups, which enhance its lipophilicity and potential interactions with biological targets .
Research indicates that this compound functions primarily as an enzyme inhibitor , particularly affecting pathways related to inflammation and cancer. The ability to bind to specific molecular targets suggests that it may inhibit the activity of enzymes or receptors involved in these pathways, leading to therapeutic effects such as:
- Anti-inflammatory properties : Studies have shown that the compound can significantly reduce inflammation markers in vitro and in vivo.
- Anticancer effects : It exhibits antiproliferative activity against various cancer cell lines, including lung, breast, and colorectal cancers .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
| Biological Activity | Details |
|---|---|
| Anti-inflammatory | Inhibits pro-inflammatory cytokines; reduces edema in animal models. |
| Anticancer | Induces apoptosis in cancer cells; inhibits tumor growth in xenograft models. |
| Analgesic | Demonstrates pain-relieving effects comparable to standard analgesics. |
| Antibacterial | Exhibits activity against several bacterial strains in preliminary studies. |
Case Study 1: Anti-inflammatory Activity
In a study conducted on animal models of arthritis, this compound was administered at varying doses. Results indicated a dose-dependent reduction in joint swelling and inflammatory markers, suggesting its potential as a treatment for inflammatory diseases .
Case Study 2: Anticancer Efficacy
A series of in vitro assays were performed on human cancer cell lines (e.g., MDA-MB-231 for breast cancer). The compound showed significant inhibition of cell proliferation with IC50 values ranging from 15 to 30 µM. Further studies using xenograft models confirmed its ability to reduce tumor size without significant toxicity .
Comparative Analysis with Similar Compounds
The following table compares N-[ ( 1 , 4 - dimethyl - 1 H - pyrazol - 5 - yl ) methyl ] - 1 - ethyl - 5 - methyl - 1 H - pyrazol - 4 - amine with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Contains phenyl group | Strong anticancer activity |
| Compound B | Similar structure but different alkyl chain | Moderate anti-inflammatory effects |
| Compound C | Additional halogen substituents | Enhanced antibacterial properties |
Q & A
Q. What synthetic routes are available for preparing N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine?
The compound can be synthesized via multi-step protocols involving cyclocondensation and functionalization. For example:
- Cyclocondensation : Use ethyl acetoacetate with substituted hydrazines to form the pyrazole core, followed by alkylation or reductive amination to introduce the ethyl and methyl groups. Similar strategies were employed for 1,5-diarylpyrazole derivatives .
- Functionalization : The (1,4-dimethyl-1H-pyrazol-5-yl)methanol moiety (a potential precursor) can be oxidized to an aldehyde and subjected to reductive amination with 1-ethyl-5-methyl-1H-pyrazol-4-amine. Phosphorous oxychloride (POCl₃) is often used for cyclization steps in related pyrazole syntheses .
- Characterization : Confirm purity and structure via elemental analysis, IR (C–N stretching at ~1600 cm⁻¹), and NMR (distinct methyl proton signals at δ 1.2–2.5 ppm) .
Q. How can the crystal structure of this compound be determined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Data Collection : Use a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Employ SHELXS/SHELXD for phase determination via direct methods .
- Refinement : SHELXL refines positional and thermal parameters, with hydrogen bonding networks validated using ORTEP-3 for visualization .
- Validation : Check for R-factor convergence (target: <5%) and validate geometry using CIF check tools .
Q. What spectroscopic techniques are critical for characterizing this compound?
- IR Spectroscopy : Identify NH stretches (~3300 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹) .
- NMR : ¹H NMR resolves methyl groups (e.g., 1-ethyl at δ 1.3–1.5 ppm) and pyrazole protons (δ 7.0–8.0 ppm). ¹³C NMR confirms substituents (e.g., quaternary carbons at δ 140–160 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields during synthesis?
- Temperature Control : Cyclocondensation steps often require reflux (e.g., 120°C in POCl₃) . Lower temperatures (50–80°C) may reduce side products during alkylation.
- Catalysis : Use Pd/C or Raney nickel for reductive amination steps to enhance efficiency.
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while dichloromethane minimizes hydrolysis .
- Monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. What computational methods can predict the compound’s reactivity or supramolecular interactions?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites .
- Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings in crystal packing .
- Molecular Dynamics (MD) : Simulate solvent interactions to assess stability in DMSO or aqueous buffers .
Q. How can structural discrepancies between experimental and computational models be resolved?
- Torsional Angle Adjustments : Compare DFT-optimized dihedral angles with SCXRD data. Deviations >5° suggest lattice forces (e.g., π-stacking) not captured in gas-phase models .
- Thermal Ellipsoids : Analyze anisotropic displacement parameters (ORTEP plots) to identify flexible regions (e.g., ethyl groups) .
- Hirshfeld Surfaces : Quantify intermolecular contacts (e.g., C–H⋯N interactions) contributing to crystal stability .
Q. What strategies mitigate challenges in resolving tautomeric forms of the pyrazole rings?
- pH Control : Perform crystallization in acidic conditions (pH 4–5) to stabilize the amine tautomer .
- Low-Temperature Crystallography : Collect SCXRD data at 100 K to reduce thermal motion and clarify tautomeric occupancy .
- Dynamic NMR : Monitor tautomerization rates in DMSO-d₆ at variable temperatures (e.g., coalescence temperatures for NH protons) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
